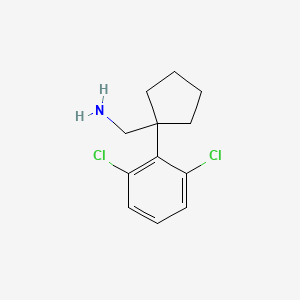
1-(2,6-Dichlorophenyl)cyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol. It is characterized by the presence of a cyclopentane ring attached to a methanamine group and a dichlorophenyl group at the 2 and 6 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanemethanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopentylamine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(2,6-Dichlorophenyl)cyclopentanemethanamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)cyclopentanemethanamine: Similar structure but with chlorine atoms at the 2 and 3 positions.
1-(2,4-Dichlorophenyl)cyclopentanemethanamine: Chlorine atoms at the 2 and 4 positions.
Uniqueness
1-(2,6-Dichlorophenyl)cyclopentanemethanamine is unique due to the specific positioning of the chlorine atoms at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
[1-(2,6-dichlorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15Cl2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |
InChI Key |
RBODETFQPLZNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
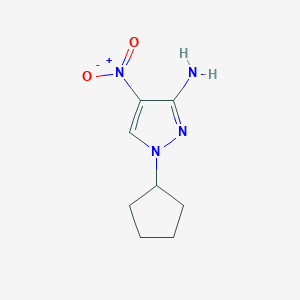
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

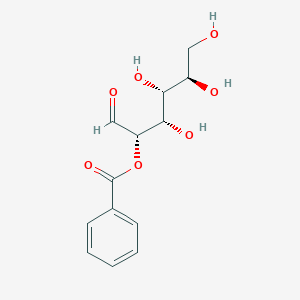

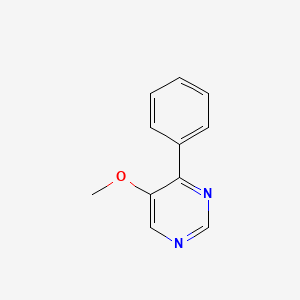
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)

![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11741876.png)
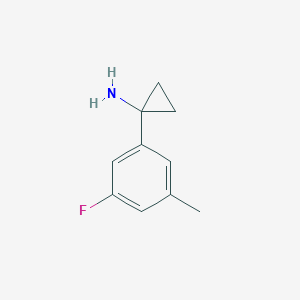
![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)

